molecular formula C7H6N4S B1466220 6-(1,3-Thiazol-2-yl)pyridazin-3-amine CAS No. 1481335-21-0

6-(1,3-Thiazol-2-yl)pyridazin-3-amine

Cat. No.: B1466220
CAS No.: 1481335-21-0
M. Wt: 178.22 g/mol
InChI Key: CIXKOZMJPLUPFS-UHFFFAOYSA-N
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Description

6-(1,3-Thiazol-2-yl)pyridazin-3-amine is a heterocyclic compound that features both thiazole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

6-(1,3-Thiazol-2-yl)pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, potentially leading to enhanced antioxidant defenses .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can upregulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cell growth and proliferation. Furthermore, it can induce changes in gene expression by modulating transcription factors and epigenetic markers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to the gradual degradation of the compound, potentially reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biological pathways. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, potentially affecting overall cellular metabolism. These interactions underscore the compound’s potential as a modulator of metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific tissues. Additionally, it can bind to plasma proteins, influencing its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localizations enable the compound to exert its effects on specific cellular processes, such as gene expression and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine typically involves the formation of the thiazole ring followed by the construction of the pyridazine ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyridazine ring can be formed through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Thiazol-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Thiazol-2-yl)pyridazin-3-amine is unique due to its specific combination of thiazole and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

IUPAC Name

6-(1,3-thiazol-2-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXKOZMJPLUPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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